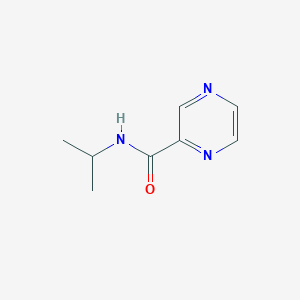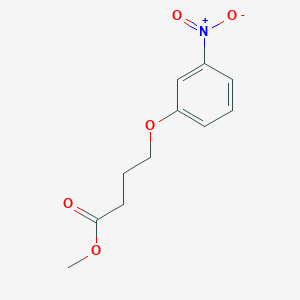
N-(1-Methylethyl)-2-pyrazinecarboxamide
Vue d'ensemble
Description
N-(1-Methylethyl)-2-pyrazinecarboxamide (NMEPCA) is a synthetic molecule that has been studied for its potential applications in various scientific research fields, such as drug design and development, medicinal chemistry, and biochemistry. NMEPCA is a derivative of pyrazinecarboxamide, a compound that has been used as an inhibitor in several biochemical processes. NMEPCA has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
N-(1-Methylethyl)-2-pyrazinecarboxamide has been studied for its potential application in various scientific research fields, such as drug design and development, medicinal chemistry, and biochemistry. N-(1-Methylethyl)-2-pyrazinecarboxamide has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide has been studied for its potential use in the development of novel drug delivery systems and for its ability to modulate the activity of certain enzymes.
Mécanisme D'action
N-(1-Methylethyl)-2-pyrazinecarboxamide is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. N-(1-Methylethyl)-2-pyrazinecarboxamide is also believed to bind to the active site of the enzyme and prevent the enzyme from being activated. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide is believed to bind to the active site of the enzyme and prevent the enzyme from being deactivated.
Biochemical and Physiological Effects
N-(1-Methylethyl)-2-pyrazinecarboxamide has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide has been shown to inhibit the activity of several other enzymes, including phospholipase A2, lipoxygenase, and 5-lipoxygenase. N-(1-Methylethyl)-2-pyrazinecarboxamide has also been found to inhibit the activity of certain receptors, including the serotonin 5-HT2A and 5-HT2C receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Methylethyl)-2-pyrazinecarboxamide has several advantages when used in laboratory experiments, including its high potency, low toxicity, and low cost. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide is easily synthesized and can be used in a variety of laboratory experiments. However, N-(1-Methylethyl)-2-pyrazinecarboxamide has several limitations, including its low solubility in water and its tendency to form complexes with other molecules.
Orientations Futures
There are several potential future directions for the use of N-(1-Methylethyl)-2-pyrazinecarboxamide in scientific research. These include the development of novel drug delivery systems, the use of N-(1-Methylethyl)-2-pyrazinecarboxamide as an inhibitor of enzymes involved in the development of cancer, and the use of N-(1-Methylethyl)-2-pyrazinecarboxamide as an inhibitor of enzymes involved in the development of Alzheimer's disease. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide could be used to modulate the activity of certain receptors, such as the serotonin 5-HT2A and 5-HT2C receptors, and could be used in the development of novel therapeutics for the treatment of inflammatory diseases. Finally, N-(1-Methylethyl)-2-pyrazinecarboxamide could be used in the development of novel anti-inflammatory agents and in the development of new treatments for various neurological disorders.
Méthodes De Synthèse
N-(1-Methylethyl)-2-pyrazinecarboxamide can be synthesized through a variety of methods, including the use of a Grignard reaction and the use of an acid-catalyzed reaction. The Grignard reaction involves the reaction of a Grignard reagent with an alkyl halide to form an alkyl halide, which is then reacted with an aldehyde to form an aldehyde-alkyl halide intermediate. The acid-catalyzed reaction involves the reaction of an acid-catalyzed reaction with an alkyl halide to form an alkyl halide, which is then reacted with an aldehyde to form an aldehyde-alkyl halide intermediate.
Propriétés
IUPAC Name |
N-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2)11-8(12)7-5-9-3-4-10-7/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPZLKEZOVQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278854 | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylethyl)-2-pyrazinecarboxamide | |
CAS RN |
90607-36-6 | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)







![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
